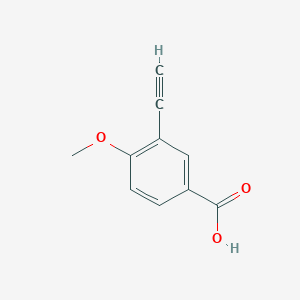

3-Ethynyl-4-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBFUJNDONMGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 3-Ethynyl-4-methoxybenzoic Acid

The direct introduction of an ethynyl (B1212043) group onto the 4-methoxybenzoic acid scaffold is a critical step in the synthesis of the target compound. Various metal-catalyzed cross-coupling reactions are instrumental in achieving this transformation.

The Sonogashira reaction stands out as a powerful and widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, such as room temperature and the use of a gentle base, make it suitable for the synthesis of complex molecules. wikipedia.orgbepls.com

In the context of synthesizing this compound, a common starting material would be a halogenated derivative of 4-methoxybenzoic acid, such as 3-iodo-4-methoxybenzoic acid. This is then reacted with a source of the ethynyl group. The reaction proceeds through a catalytic cycle involving the palladium catalyst, which facilitates the oxidative addition of the aryl halide, and a copper cycle that activates the alkyne. wikipedia.org

A variation of this method is the copper-free Sonogashira reaction, which also proceeds through interconnected Pd0/PdII catalytic cycles. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the activation of the alkyne in a second, Pd(II) mediated cycle. wikipedia.org

The Glaser coupling is one of the oldest coupling reactions and involves the use of copper compounds, such as copper(I) chloride or copper(I) bromide, and an additional oxidant like air to couple terminal alkynes. wikipedia.org While the classic Glaser-Hay coupling is typically used for the homocoupling of alkynes to form symmetrical diynes, modifications have been developed for selective oxidative cross-coupling of terminal alkynes to produce unsymmetrical 1,3-diynes. wikipedia.orgnih.govorganic-chemistry.org

A related method is the Eglinton reaction, which uses a copper(II) salt like cupric acetate (B1210297) to couple two terminal alkynes. wikipedia.org The Hay coupling, a variant of the Glaser coupling, utilizes a TMEDA complex of copper(I) chloride to activate the terminal alkyne. wikipedia.org These copper-catalyzed methods offer an alternative route for the formation of the ethynyl bond in the synthesis of this compound and its derivatives. However, achieving high selectivity can be a challenge due to competing homocoupling reactions. nih.gov

Ethynyltrimethylsilane serves as a convenient and stable source of the ethynyl group in organic synthesis. It can be used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, with aryl halides. acs.orggelest.com The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, which can be removed in a subsequent step. gelest.com

The use of ethynyltrimethylsilane offers advantages in terms of handling and stability compared to acetylene (B1199291) gas. The reaction of an appropriately substituted 4-methoxybenzoic acid derivative with ethynyltrimethylsilane under Sonogashira conditions, followed by desilylation, provides a viable route to this compound. acs.orggelest.com

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron reagent and an organic halide or pseudo-halide. nih.govrsc.org While typically used for the formation of aryl-aryl bonds, it can be adapted for the synthesis of derivatives of this compound. For instance, a boronic acid derivative of 4-methoxybenzoic acid could be coupled with an ethynyl halide. researchgate.netmdpi.com

The reaction generally involves a palladium catalyst, a base, and a suitable solvent. nih.gov The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. nih.gov This methodology provides another strategic approach to constructing the carbon framework of the target molecule and its analogs.

Synthesis of this compound Derivatives

Once this compound is synthesized, its carboxylic acid moiety can be further modified to create a variety of derivatives with different properties and potential applications.

Esterification is a common and fundamental reaction for modifying carboxylic acids. In the case of this compound, the carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jocpr.comyoutube.com For example, reacting this compound with ethanol (B145695) would yield ethyl 3-ethynyl-4-methoxybenzoate.

Alternatively, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification under milder conditions. jocpr.com This method is particularly useful for more complex or sensitive substrates. jocpr.com The resulting esters can have different physical and chemical properties compared to the parent carboxylic acid.

Data Tables

Table 1: Key Synthetic Reactions for this compound

| Reaction Name | Catalyst/Reagents | Key Features |

| Sonogashira Reaction | Palladium catalyst, Copper(I) co-catalyst, Base | Mild conditions, high efficiency for C(sp)-C(sp2) bond formation. wikipedia.orgbepls.com |

| Glaser Coupling | Copper(I) or Copper(II) salts, Oxidant | Forms symmetrical diynes, can be adapted for heterocoupling. wikipedia.orgnih.gov |

| Ethynylation with Ethynyltrimethylsilane | Palladium catalyst, Ethynyltrimethylsilane | Stable alkyne source, requires subsequent desilylation. acs.orggelest.com |

| Suzuki-Miyaura Coupling | Palladium catalyst, Organoboron reagent, Base | Versatile for C-C bond formation, can be applied to derivatives. nih.govrsc.org |

Table 2: Esterification of Carboxylic Acids

| Method | Reagents | Notes |

| Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires removal of water. jocpr.comyoutube.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, forms dicyclohexylurea (DCU) as a byproduct. jocpr.com |

Functionalization of the Ethynyl Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group that serves as a cornerstone for a variety of chemical transformations. Its reactivity allows for the construction of more complex molecular architectures.

One of the most prominent reactions involving the ethynyl group is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This method provides a direct route to installing diverse substituents onto the ethynyl moiety.

Another significant transformation is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the ethynyl group with an organic azide (B81097). nih.gov Triazoles are important structural motifs in medicinal chemistry, and this reaction offers a straightforward method for their incorporation. nih.gov

The ethynyl group can also undergo hydration reactions, typically catalyzed by mercury salts or other transition metals, to yield a methyl ketone. Furthermore, it can be hydrogenated to form either an alkene (using specific catalysts like Lindlar's catalyst) or a fully saturated ethyl group.

Substitution on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, although the existing substituents influence the position of the incoming electrophile. masterorganicchemistry.commsu.edu The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) and the ethynyl group (-C≡CH) are deactivating, meta-directing groups. labxchange.org The interplay of these directing effects will determine the regioselectivity of substitution reactions. msu.edu

Fluorination: The introduction of fluorine atoms onto the aromatic ring can significantly alter the compound's properties. Direct fluorination is often challenging, but various methods can be employed. One approach involves the use of electrophilic fluorinating agents such as N-fluorodibenzenesulfonimide (NFSI). The position of fluorination will be dictated by the combined directing effects of the existing substituents.

Methylation: Methyl groups can be introduced onto the aromatic ring through Friedel-Crafts alkylation. msu.edu This reaction typically employs a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst like aluminum chloride. msu.edu The regiochemical outcome will again depend on the electronic nature of the substituents already present on the ring.

Dimerization: The term "dimerization" in the context of the aromatic ring can refer to the coupling of two molecules of this compound. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as a modified Suzuki or Heck-type reaction, where the carboxylic acid or a derivative thereof could be used as a directing group to facilitate C-H activation and subsequent coupling.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.com For the synthesis of this compound and its derivatives, several green approaches can be considered.

One key principle is the use of safer solvents. Traditional organic solvents can be replaced with greener alternatives like water, supercritical fluids, or ionic liquids. iaph.inyoutube.com For instance, performing reactions in aqueous media can significantly reduce the environmental impact. iaph.in

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. wipo.int The development of reusable catalysts is particularly important for sustainable synthesis. acs.org For example, using solid-supported catalysts can simplify purification and allow for catalyst recycling. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. doaj.org Furthermore, employing microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. doaj.org

Research into sustainable synthetic routes for substituted benzoic acids includes methods that utilize greener reagents and conditions. For example, the oxidation of corresponding toluenes using molecular oxygen as a green oxidant is a common industrial practice. wikipedia.org Additionally, exploring biosynthetic pathways or biocatalysis could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Below is a table summarizing potential chemical transformations and sustainable approaches for this compound:

| Transformation | Reagents/Conditions | Key Features | Sustainable Aspects |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, Aryl/Vinyl Halide | C-C bond formation at the ethynyl group | Catalytic process, potential for high atom economy |

| Click Reaction (CuAAC) | Cu(I) catalyst, Organic Azide | Formation of a 1,2,3-triazole ring | High efficiency and selectivity, often performed in green solvents |

| Aromatic Fluorination | Electrophilic fluorinating agent (e.g., NFSI) | Introduction of fluorine onto the aromatic ring | Potential for late-stage functionalization |

| Friedel-Crafts Methylation | Methyl Halide, Lewis Acid (e.g., AlCl3) | Introduction of a methyl group onto the aromatic ring | Classic C-C bond-forming reaction |

| Green Synthesis | Water, reusable catalysts, microwave irradiation | Reduced environmental impact | Use of safer solvents, energy efficiency, waste reduction iaph.inwipo.intacs.orgdoaj.org |

Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Ethynyl (B1212043) Moiety

The reactivity of 3-ethynyl-4-methoxybenzoic acid is largely dictated by its ethynyl group. This group has a dual nature; it can react as both an electrophile and a nucleophile. The π-system of the alkyne is electron-rich, making it susceptible to electrophilic attack. However, the ethynyl group is considered to have an electron-withdrawing inductive effect and an electron-releasing resonance effect. rsc.org This dual electronic nature influences its reactivity. Studies on electrophilic aromatic substitution show that the ethynyl group deactivates the aromatic ring, more so from the meta-position than the para-position. rsc.org While it is generally considered an electron-withdrawing group, it can also engage in anion-π interactions and increase conjugation. researchgate.netcolby.edu

The terminal proton on the sp-hybridized carbon is weakly acidic and can be abstracted by a strong base to form a metal acetylide. This resulting acetylide is a powerful nucleophile, readily participating in reactions that form new carbon-carbon bonds. This nucleophilic character is fundamental to many of the catalytic coupling reactions discussed below.

Reactions of the Carboxylic Acid Functionality with Organometallic Reagents

The carboxylic acid group of this compound presents a highly acidic proton. When reacting with organometallic reagents, which are typically strong bases like Grignard or organolithium reagents, an initial acid-base reaction occurs. organicchemistrytutor.comyoutube.comlibretexts.org The organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt. organicchemistrytutor.comyoutube.com

With Grignard reagents, the reaction generally stops at this acid-base step because they are not nucleophilic enough to attack the resulting negatively charged carboxylate. organicchemistrytutor.comyoutube.com However, with organolithium reagents, if a second equivalent is used, it can act as a nucleophile and add to the carbonyl carbon of the carboxylate. This forms a highly unstable geminal dianion intermediate. organicchemistrytutor.comyoutube.com An acidic workup then protonates the dianion to form a hydrate, which subsequently collapses to a ketone. organicchemistrytutor.comquimicaorganica.org The presence of the terminal alkyne adds a layer of complexity, as its proton can also be abstracted, requiring careful control of reaction conditions to achieve selectivity.

Catalytic Transformations Involving this compound

This compound serves as a versatile building block in numerous metal-catalyzed reactions, enabling the construction of complex molecular structures.

Ruthenium catalysts are effective in various transformations of terminal alkynes. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.orgnih.gov For instance, ruthenium pincer complexes can catalyze the selective deuteration of terminal alkynes using deuterium (B1214612) oxide, proceeding through a Ru-acetylide intermediate. rsc.org Other ruthenium-catalyzed reactions include the hydroboration of terminal alkynes to form Z-vinylboronates and hydrosilylation to yield α-vinylsilanes. organic-chemistry.orgnih.gov Ruthenium catalysts can also mediate the oxidative cleavage of alkynes to produce carboxylic acids or facilitate oxidative transformations into ketenes, which can then undergo [2+2] cycloadditions. nih.govorganic-chemistry.org These processes often involve the formation of reactive ruthenium-vinylidene intermediates. organic-chemistry.org

Palladium catalysis is extensively used for C-C bond formation with this compound, most notably in the Sonogashira cross-coupling reaction. wikipedia.orgmdpi.comorganic-chemistry.orglibretexts.org This reaction couples the terminal alkyne with an aryl or vinyl halide under mild conditions, typically using a palladium complex, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is highly efficient for synthesizing substituted alkynes. mdpi.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the alkyne and Cu(I) salt), and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Aryl or Vinyl Halide/Triflate | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Arylalkyne or Conjugated Enyne |

Table 1: Overview of Palladium-Catalyzed Sonogashira Coupling.

Copper catalysts are pivotal in several key reactions involving terminal alkynes. wikipedia.orgbeilstein-journals.orgacs.orgnih.govnih.govnih.govrsc.orgorganic-chemistry.org The most prominent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.orgacs.orgnih.govnih.govrsc.org This reaction joins this compound with an organic azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The reaction is highly reliable and proceeds under mild conditions, often in aqueous media. beilstein-journals.org

Another significant copper-mediated reaction is the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form symmetric diynes. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgyoutube.com In the presence of a copper(I) salt, an amine base, and an oxidant like oxygen, this compound would dimerize to form 1,4-bis(2-carboxy-5-methoxyphenyl)buta-1,3-diyne. The Hay coupling is a well-known variant that uses a TMEDA complex of copper(I) chloride. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactant 2 | Catalyst System | Product Type |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | Cu(I) catalyst (e.g., CuI, CuSO₄/Na-ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Glaser-Hay Coupling | (Self-coupling) | Cu(I) salt, Base, Oxidant (O₂) | Symmetrical Diyne |

Table 2: Key Copper-Catalyzed Reactions.

Cycloaddition Reactions

The alkyne functionality of this compound is an excellent partner in various cycloaddition reactions. Beyond the CuAAC, it can participate in other thermal and metal-catalyzed cycloadditions. For example, it can undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or diazomethanes to synthesize isoxazoles and pyrazoles, respectively.

Rhodium-catalyzed [3+2] cascade annulations have been developed where an aldehyde group on an indole (B1671886) directs the reaction with an alkyne to form cyclopenta[b]indolones. acs.org There are also reports of copper-catalyzed [3+3] cycloadditions between ethynyl precursors and azomethine imines to generate 1,2,4-triazinane (B1258816) derivatives. chemrxiv.org The reaction of the ethynyl radical with benzene (B151609) to form phenylacetylene (B144264) has also been studied, highlighting the potential for radical-mediated cycloadditions. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. researchgate.netnih.gov This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom, 4π-electron system) and a dipolarophile (typically an alkene or alkyne, a 2π-electron system). organic-chemistry.orgwikipedia.org In this context, the ethynyl group of this compound serves as the dipolarophile.

The reaction is classified as a [4π + 2π] cycloaddition, proceeding through a concerted, pericyclic mechanism. organic-chemistry.org When this compound reacts with an organic azide (a common 1,3-dipole), the product is a 1,2,3-triazole. wikipedia.org A significant characteristic of the thermal, uncatalyzed Huisgen cycloaddition is its lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov The reaction often requires elevated temperatures for a prolonged duration to proceed to completion. wikipedia.org

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Mechanism | Concerted, pericyclic organic-chemistry.org |

| Reactants | 1,3-Dipole (e.g., organic azide) + Dipolarophile (this compound) |

| Product | Five-membered heterocycle (e.g., 1,2,3-triazole) wikipedia.org |

| Regioselectivity | Low; produces a mixture of regioisomers (e.g., 1,4- and 1,5-triazoles) wikipedia.org |

| Conditions | Often requires elevated temperatures wikipedia.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A major advancement over the traditional Huisgen cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgrsc.org This reaction is a cornerstone of "click chemistry," a concept developed by K. Barry Sharpless, and is noted for its reliability, high yield, and stereospecificity. wikipedia.orgnih.gov Unlike the thermal variant, the CuAAC is not a concerted cycloaddition. wikipedia.org

The reaction is exclusively regioselective, yielding only the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne like this compound is used. nih.gov This high level of control stems from a different, stepwise mechanism involving copper acetylide intermediates. nih.govacs.org The copper(I) catalyst first coordinates to the alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide. acs.org This intermediate then reacts with the azide through a series of steps to form the triazole ring. The use of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, dramatically accelerates the reaction, allowing it to proceed under mild, often aqueous, conditions. wikipedia.org

| Attribute | Uncatalyzed Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |

| Catalyst | None (Thermal) | Copper(I) wikipedia.org |

| Mechanism | Concerted organic-chemistry.org | Stepwise acs.org |

| Regioisomer | Mixture of 1,4- and 1,5-isomers wikipedia.org | Exclusively 1,4-isomer nih.gov |

| Reaction Rate | Slow | Highly accelerated (up to 10⁷-fold) acs.org |

| Conditions | High temperature wikipedia.org | Room temperature, often in water nih.gov |

Organometallic Reaction Mechanisms

The carbon-metal bonds central to organometallic chemistry are involved in fundamental reaction steps that are crucial for many catalytic cycles. pageplace.de The functional groups on this compound provide potential sites for interaction with metal centers, enabling its participation in these elementary steps.

Oxidative Addition

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond (X-Y). wikipedia.org This process increases the formal oxidation state and the coordination number of the metal center by two. wikipedia.org For a molecule like this compound, this could occur at the C-H bond of the alkyne or, more commonly in catalytic cross-coupling, at a carbon-halogen bond if the aromatic ring were appropriately functionalized.

The reaction M(n) + C-X → M(n+2)(C)(X) is favored for metal centers that are electron-rich and easily oxidized, such as Pd(0) or Ni(0). wikipedia.orglibretexts.org The mechanism can vary, with possibilities including a concerted pathway for non-polar bonds or an Sₙ2-type pathway for polarized substrates like alkyl or aryl halides. libretexts.orglibretexts.org

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands (X and Y) on a metal center couple to form a new X-Y bond, and the resulting molecule is ejected from the coordination sphere of the metal. wikipedia.org This process decreases the oxidation state and coordination number of the metal by two.

It is a critical product-forming step in many catalytic cycles, such as those for cross-coupling reactions. libretexts.org For the reaction M(n+2)(X)(Y) → M(n) + X-Y to occur, the ligands X and Y must typically be positioned cis (adjacent) to each other on the metal center. wikipedia.org Following a hypothetical oxidative addition to a derivative of this compound and subsequent reaction steps like transmetalation, reductive elimination would release the final coupled product and regenerate the active catalyst. libretexts.org

| Process | Oxidative Addition | Reductive Elimination |

| Definition | M(n) + X-Y → M(n+2)(X)(Y) | M(n+2)(X)(Y) → M(n) + X-Y |

| Oxidation State | Increases by 2 | Decreases by 2 |

| Coordination No. | Increases by 2 | Decreases by 2 |

| Role in Catalysis | Typically an initial activation step | Typically a final product-forming step wikipedia.org |

σ-Bond Metathesis

Sigma-bond metathesis is another fundamental organometallic reaction pathway, distinct from oxidative addition-reductive elimination. It proceeds via a concerted, four-center transition state and does not involve a change in the metal's formal oxidation state. This mechanism is particularly common for early-transition metal complexes (d⁰ configuration) that lack the electrons necessary for oxidative addition. In the context of this compound, a metal hydride or metal alkyl could react with the terminal alkyne's C-H bond via σ-bond metathesis, leading to the formation of a metal acetylide and the release of dihydrogen or an alkane, respectively.

Thermal Rearrangements and Photochemical Reactions

While the cycloaddition reactivity of the alkyne is well-established, the potential for this compound to undergo thermal or photochemical rearrangements is less documented but mechanistically plausible under specific conditions. Such reactions often require the introduction of other functional groups or specific reaction partners.

For instance, a thermal sigmatropic rearrangement could be envisioned if the molecule were derivatized appropriately. An analogy can be found in the thermal thio-Claisen rearrangement, where a substrate containing an allyl vinyl sulfide (B99878) or similar motif rearranges upon heating. researchgate.net If this compound were converted into a derivative capable of forming a similar intermediate, a thermally induced wikipedia.orgwikipedia.org-sigmatropic shift could potentially occur. researchgate.net

Photochemical reactions, initiated by the absorption of UV light, could involve the π-systems of the aromatic ring and the alkyne. These electronically excited states might undergo reactions not accessible under thermal conditions, such as [2+2] cycloadditions with other unsaturated molecules or intramolecular cyclizations, depending on the specific reaction environment and wavelength of light used.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 3-Ethynyl-4-methoxybenzoic acid reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methoxy (B1213986) group protons characteristically present as a sharp singlet, while the acetylenic proton gives rise to a singlet at a chemical shift indicative of its unique electronic environment. The acidic proton of the carboxylic acid group is often observed as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0-8.0 | m | - |

| Methoxy (OCH₃) | ~3.8 | s | - |

| Acetylenic CH | ~3.0-3.5 | s | - |

| Carboxylic Acid (COOH) | >10 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found at the most downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon atoms of the ethynyl (B1212043) group have characteristic chemical shifts, and the methoxy carbon appears as a single peak in the upfield region.

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165-170 |

| Aromatic C-O | ~160 |

| Aromatic C-H | ~110-135 |

| Aromatic C-COOH | ~120-125 |

| Aromatic C-C≡CH | ~115-120 |

| Acetylenic C-H | ~80-85 |

| Acetylenic C-Ar | ~80-85 |

| Methoxy (OCH₃) | ~55-60 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, FlowNMR)

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). oatext.comphcogj.com These correlations are instrumental in confirming the substitution pattern on the aromatic ring and the placement of the ethynyl and methoxy groups.

FlowNMR, a technique that integrates online NMR monitoring with continuous flow reactors, has the potential for real-time analysis of reactions involving this compound, allowing for the observation of reaction kinetics and the identification of transient intermediates.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The C≡C stretching of the alkyne is usually a weak to medium band in the 2100-2260 cm⁻¹ region, and the ≡C-H stretch is observed as a sharp, often strong, peak around 3300 cm⁻¹. The C-O stretching of the methoxy group and the aromatic ring vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| ≡C-H Stretch (Alkyne) | ~3300 | Sharp, Medium-Strong |

| C-H Stretch (Aromatic/Methyl) | 2850-3100 | Medium-Weak |

| C≡C Stretch (Alkyne) | 2100-2260 | Weak-Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch (Ether/Acid) | 1200-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can reveal the loss of characteristic neutral fragments, such as H₂O, CO, and CO₂, which is consistent with the presence of a carboxylic acid group. researchgate.netresearchgate.net The loss of a methyl group (CH₃) from the methoxy substituent is also a common fragmentation pathway.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal of this compound can provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique determines the precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and stereochemistry. The crystal structure would reveal the planarity of the benzene (B151609) ring and the geometry of the carboxylic acid and ethynyl groups. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is dictated by the presence of several key chromophores: the benzene ring, the carboxylic acid group, the methoxy group, and the ethynyl group. The interaction of these groups determines the specific wavelengths of light absorbed and the nature of the electronic transitions.

The primary electronic transitions expected for this molecule are π → π* and n → π. The aromatic ring and the ethynyl group contain extensive π-electron systems, leading to strong π → π transitions. These are typically characterized by high molar absorptivity. The oxygen atoms in the carboxylic acid and methoxy groups possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions, which are generally of lower intensity than π → π* transitions.

Quantum chemical calculations on similar molecules, such as 4-Hydroxy-3-methoxybenzoic acid, suggest that electronic transitions can involve significant charge transfer. researchgate.net In the case of this compound, it is plausible that transitions involve charge transfer from the electron-donating methoxy group and the phenyl ring to the electron-withdrawing carboxylic acid group. The specific solvent used can influence the wavelength of these transitions; polar solvents may cause shifts in the absorption maxima due to interactions with the molecule's ground and excited states. mdpi.commendeley.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Characteristics |

| π → π | π (bonding) → π (anti-bonding) | Benzene Ring, Ethynyl Group, Carbonyl (C=O) | High intensity (high molar absorptivity) |

| n → π | n (non-bonding) → π (anti-bonding) | Carbonyl (C=O), Methoxy (O-CH₃) | Low to moderate intensity, sensitive to solvent polarity |

| Charge Transfer | HOMO → LUMO | Phenyl, Methoxy, and Carboxyl groups | Can contribute to the overall absorption profile |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.org It provides valuable information on thermal events such as melting, crystallization, glass transitions, and decomposition. researchgate.netyoutube.com

For this compound, a crystalline solid, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline structure. Studies on similar benzoic acid derivatives show that the melting point is significantly influenced by the nature and position of substituents on the benzene ring. researchgate.netnih.govwikipedia.orgnih.gov For example, 3-methoxybenzoic acid melts at 110.5 °C, while the 4-methoxy isomer melts at a much higher 184 °C. nih.govwikipedia.org Following the melting, at higher temperatures, an exothermic or complex series of endothermic/exothermic peaks may be observed, indicating the onset of thermal decomposition. The terminal ethynyl group might also be reactive at elevated temperatures, potentially leading to polymerization or other reactions prior to full decomposition, which would be visible on the DSC curve. youtube.com

Table 2: Representative DSC Data for an Aromatic Carboxylic Acid

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Melting | ~180-185 | ~186 | Endothermic | Phase transition from solid to liquid |

| Decomposition | > 250 | Varies | Exothermic/Endothermic | Onset of thermal breakdown of the molecule |

Note: The data in this table are illustrative, based on values for structurally related compounds like 4-methoxybenzoic acid, and represent typical events that would be observed for this compound. youtube.comwikipedia.org

Microscopic Techniques for Material Characterization (e.g., Polarizing Optical Microscopy (POM))

Polarizing Optical Microscopy (POM) is an essential technique for characterizing the crystalline nature of materials. It utilizes polarized light to analyze substances that are optically anisotropic (birefringent), meaning they have different refractive indices along different crystallographic axes. thermofisher.comresearchgate.net As a crystalline organic compound, this compound is expected to be birefringent.

When viewed between two crossed polarizers, crystals of the compound will appear bright against a dark background. umsl.edu As the sample stage is rotated, the crystals will go through a cycle of brightness and darkness (extinction) four times in a 360° rotation. umsl.edu This behavior confirms the material's anisotropic and crystalline nature. POM is used to study several key features:

Crystal Morphology: The shape, size, and habit of the crystals can be observed.

Polymorphism: Different crystalline forms (polymorphs) of the compound, which may have different thermal stabilities and dissolution rates, can be identified by their distinct optical properties. researchgate.net

Defects: Imperfections in the crystal lattice, grain boundaries, and twinning can be visualized.

Phase Transitions: By using a hot stage, POM can be used to directly observe melting, crystallization, and solid-solid phase transitions in real-time. researchgate.net

Table 3: Observable Properties of this compound with POM

| Property | Description | Significance |

| Birefringence | The ability to split a beam of polarized light into two components. | Confirms the anisotropic, crystalline nature of the material. |

| Extinction | The sample appears dark when its optical axes are aligned with the polarizers. | Helps determine the orientation of the crystal lattice. |

| Interference Colors | Colors produced due to the phase difference between the two light components. | Related to the thickness of the crystal and the magnitude of its birefringence. |

| Crystal Habit | The characteristic external shape of the crystals (e.g., needles, plates). | Provides information about the crystal growth conditions and internal structure. |

Advanced Surface Characterization Techniques for Functionalized Materials

The bifunctional nature of this compound, with its terminal alkyne and carboxylic acid groups, makes it an ideal candidate for the functionalization of material surfaces. The alkyne group can participate in "click" chemistry reactions, while the carboxylate group can form strong bonds with metal oxide surfaces. mdpi.commdpi.com Advanced surface-sensitive techniques are crucial for confirming the successful immobilization and characterizing the resulting layer.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS is a quantitative technique that provides information about the elemental composition and chemical states of the top 1-10 nanometers of a surface. youtube.commdpi.com For a surface functionalized with this compound, XPS can confirm the presence of the molecule by detecting the core-level electrons of carbon (C 1s) and oxygen (O 1s). High-resolution scans of the C 1s region can distinguish between the different chemical environments of the carbon atoms (C-C/C-H in the ring, C≡C of the alkyne, C-O of the methoxy, and O-C=O of the carboxylic acid), thereby confirming the integrity of the immobilized molecule. mdpi.comyoutube.com

Atomic Force Microscopy (AFM): AFM provides topographical images of a surface with nanoscale resolution. nih.gov It can be used to visualize the morphology of the surface before and after functionalization, revealing how the molecule assembles on the substrate (e.g., forming a self-assembled monolayer). mdpi.comnih.gov AFM can measure changes in surface roughness and identify the formation of domains or patterns. nih.govresearchgate.net Advanced AFM modes can also probe local mechanical or adhesive properties, which may change upon molecular functionalization. nih.gov

Table 4: Surface Characterization Techniques for Functionalized Materials

| Technique | Abbreviation | Information Provided | Relevance to this compound |

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, empirical formula, chemical state, and electronic state of elements at the surface. | Confirms covalent attachment and integrity of the molecule on the surface by identifying C, O and their specific chemical bonds (e.g., C≡C, COOH). mdpi.comrsc.orgnih.gov |

| Atomic Force Microscopy | AFM | High-resolution 3D surface topography, surface roughness, and visualization of molecular patterns. | Images the self-assembled monolayer, determines molecular coverage, and characterizes the nanoscale morphology of the functionalized surface. mdpi.comnih.gov |

| Infrared Reflection-Absorption Spectroscopy | IRRAS | Vibrational modes of molecules on a surface. | Identifies characteristic functional groups (alkyne C≡C-H, carbonyl C=O) of the molecule in its surface-bound state. nih.gov |

| Contact Angle Goniometry | - | Surface wettability (hydrophobicity/hydrophilicity). | Measures changes in surface energy after functionalization, indicating the presence of the terminal groups of the acid on the surface. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, especially Density Functional Theory (DFT), have been pivotal in characterizing the electronic landscape and reactivity of 3-Ethynyl-4-methoxybenzoic acid and its analogs.

Electronic Structure and Reactivity Descriptors

DFT calculations are a cornerstone for understanding the electronic characteristics of aromatic compounds. For molecules like this compound, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability, with a smaller gap often suggesting higher reactivity. researchgate.net

Table 1: Theoretical Reactivity Descriptors for this compound

| Descriptor | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the propensity to donate electrons. | The electron-donating methoxy (B1213986) group is expected to raise the HOMO energy, making the aromatic ring susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | The electron-withdrawing carboxylic acid and ethynyl (B1212043) groups are expected to lower the LUMO energy, particularly at the carbonyl carbon and the ethynyl carbons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical stability; a smaller gap implies higher polarizability and reactivity. scholarsresearchlibrary.com |

| Fukui Functions (f+, f-) | Identifies the sites most susceptible to nucleophilic (f+) and electrophilic (f-) attack. mdpi.com | Expected to highlight the ethynyl group and carbonyl carbon as electrophilic sites, and the aromatic ring as a nucleophilic site. |

| Hammett's Constants | Quantifies the electron-donating or -withdrawing effect of substituents on a benzene (B151609) ring. | The constants for methoxy (para) and ethynyl (meta) groups would quantify their electronic influence on the reactivity of the carboxylic acid group. |

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers a powerful lens to scrutinize the step-by-step mechanisms of chemical reactions.

Transition State Identification and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can pinpoint the geometry of transition states—the highest energy points along a reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor governing the reaction rate. For reactions involving benzoic acid derivatives, such as decarboxylation or esterification, DFT can be used to calculate these energy barriers. ajgreenchem.com For instance, a DFT study on benzoic acid decarboxylation determined an activation energy of 43.31 kcal/mol for a silver-catalyzed path. ajgreenchem.com Similarly, computational studies can be applied to understand the synthesis of this compound, for example, via Sonogashira coupling, by modeling the energies of intermediates and transition states.

Reaction Coordinate Analysis

Once a transition state is located, reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, confirms that it connects the reactants with the desired products. This analysis provides a detailed visualization of the bond-making and bond-breaking processes throughout the reaction. For example, in the deprotonation of benzoic acid, the reaction coordinate would trace the path of the proton transfer from the carboxylic acid to a base. youtube.com In more complex reactions, like the solvent-dependent Friedel–Crafts reactions, DFT calculations can reveal how interactions with solvent molecules influence the reaction pathway and favor one product over another. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time in a more realistic environment, like a solution. youtube.comyoutube.com MD simulations apply the laws of classical mechanics to a system of atoms and molecules, allowing for the observation of their physical movements. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, primarily DFT, are widely employed to predict the spectroscopic parameters of molecules. These theoretical calculations provide valuable information for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies (IR): Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional. orientjchem.orgresearchgate.net This method calculates the harmonic vibrational frequencies of the molecule in the gas phase. The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified environment. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.net For example, a scaling factor of 0.9613 is often used for the B3LYP method. orientjchem.org

While specific calculated IR data for this compound is not detailed in the available literature, studies on similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid demonstrate this approach. orientjchem.org The analysis involves calculating the frequencies and assigning them to specific vibrational modes of the molecule, such as O-H stretching, C=O stretching, C≡C stretching, and various bending and ring deformation modes.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of complex spectra. Studies on related phenolic compounds, such as 4-hydroxy-3-methoxybenzoic acid, have utilized these methods to calculate changes in ³¹P NMR chemical shifts after derivatization, demonstrating the utility of computational predictions in spectroscopic analysis. psu.edu The theoretical shifts provide a basis for understanding the electronic environment of each nucleus within the molecule.

Below is an illustrative table of how predicted spectroscopic data for a benzoic acid derivative might be presented, based on methodologies described in the literature. chemicalbook.comchemicalbook.com

Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Derivative This table is illustrative and based on data for related compounds like 4-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Reference) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Scaled theoretical value | ~1680-1700 | C=O stretch of carboxylic acid |

| IR Frequency (cm⁻¹) | Scaled theoretical value | ~2100-2140 | C≡C stretch of ethynyl group |

| IR Frequency (cm⁻¹) | Scaled theoretical value | ~2500-3300 (broad) | O-H stretch of carboxylic acid |

| ¹H NMR Shift (ppm) | Theoretical value | ~7.0-8.0 | Aromatic protons |

| ¹H NMR Shift (ppm) | Theoretical value | ~3.9 | Methoxy (-OCH₃) protons |

| ¹H NMR Shift (ppm) | Theoretical value | ~3.0-3.5 | Ethynyl (-C≡CH) proton |

| ¹³C NMR Shift (ppm) | Theoretical value | ~165-170 | Carboxylic acid carbon (COOH) |

Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure, melting point, and solubility. Computational modeling provides deep insights into these intermolecular forces.

DFT calculations are used to model non-covalent interactions, particularly hydrogen bonding, which is expected to be a dominant force in the crystal structure of this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, typically forming dimeric structures where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.gov

To evaluate the influence of these interactions, computational chemists model different molecular assemblies:

Monomer: The geometry of a single, isolated molecule is optimized.

Dimer: A hydrogen-bonded dimer is modeled to study the primary intermolecular interaction.

Crystal Unit Cell: A larger cluster of molecules, or the application of periodic boundary conditions, is used to simulate the crystal lattice and account for crystal packing forces. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The structure of this compound, featuring a benzene ring (a π-system), an electron-donating methoxy group, an electron-withdrawing carboxylic acid group, and an ethynyl group, suggests potential NLO activity.

Computational chemistry, specifically DFT, is a primary tool for the theoretical investigation of NLO properties. nih.gov Key parameters calculated to assess a molecule's NLO response include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG).

The calculations are often performed using functionals like B3LYP or M06 with a suitable basis set. orientjchem.orgnih.gov The magnitude of the first hyperpolarizability (β) is of particular interest, and it is often compared to that of a reference material with known NLO properties, such as urea. researchgate.net A higher β value indicates a stronger NLO response. Theoretical studies on various organic compounds show that the strategic placement of donor and acceptor groups can significantly enhance these properties. nih.govresearchgate.net

Table 2: Key Parameters in Computational NLO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Indicates the ground-state charge asymmetry. |

| Linear Polarizability | α | Describes the linear response to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. Larger values are desirable for NLO materials. |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Architectures

The utility of 3-Ethynyl-4-methoxybenzoic acid as a precursor in the synthesis of complex organic architectures is well-documented, particularly in the field of medicinal chemistry. The presence of both an ethynyl (B1212043) group and a carboxylic acid allows for sequential, chemoselective reactions, making it a valuable building block for multi-step syntheses.

A prime example of its application is in the development of novel inhibitors for protein kinases, such as BCR-ABL, which is implicated in Chronic Myeloid Leukemia (CML). nih.govacs.org In this context, this compound serves as a key intermediate. nih.gov Its synthesis is typically achieved from a precursor like methyl 3-iodo-4-methoxybenzoate through a Sonogashira coupling reaction to introduce the ethynyl group, followed by hydrolysis of the ester to yield the carboxylic acid. nih.govacs.org

Once formed, the carboxylic acid moiety can readily undergo amide bond formation with various amine-containing fragments. Subsequently, the terminal alkyne is available for further elaboration, for instance, through another Sonogashira coupling, to construct larger, more complex, and biologically active molecules. nih.govacs.org This stepwise approach highlights the strategic importance of this compound in the modular assembly of intricate molecular frameworks.

Integration into Polymeric Materials and Surface Coatings

While direct reports on the integration of this compound into polymeric materials and surface coatings are not extensively detailed in the literature, its structural features strongly suggest its potential in these areas. The terminal alkyne group can participate in various polymerization reactions, such as alkyne metathesis and "click" polymerization (e.g., copper-catalyzed azide-alkyne cycloaddition). oup.comstudysmarter.co.ukrsc.org These methods are known for their high efficiency and functional group tolerance, making them suitable for creating novel polymers.

The carboxylic acid group, on the other hand, can be leveraged for adhesion and surface modification. Benzoic acid and its derivatives are known to be used in the production of alkyd resins for paints and coatings, where they can enhance properties like hardness, gloss, and chemical resistance. teamcatalynt.comtrigon-chemie.com Therefore, this compound could potentially be used as a monomer or an additive to impart specific functionalities into a polymer backbone or to anchor polymeric films onto various substrates. For instance, it could be used to create coatings that can be further functionalized via the pendant ethynyl group.

Development of Functionalized Surfaces and Nanomaterials

The development of functionalized surfaces and nanomaterials is another area where this compound could find significant application. The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces, forming self-assembled monolayers (SAMs). This is a common strategy for modifying the surface properties of materials. Benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a technique used for creating ultrathin films. nih.gov

The ethynyl group, being a reactive handle, would then be exposed on the surface, allowing for subsequent chemical modifications through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would enable the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, or other functional polymers, to the surface in a highly specific manner. This "click" chemistry approach is a powerful tool for creating tailored surfaces and functionalizing nanomaterials for applications in sensing, catalysis, and biomedical devices.

Synthesis of Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, this compound is a promising candidate for the synthesis of novel ligands and the construction of Metal-Organic Frameworks (MOFs). The carboxylate group is a classic coordinating moiety that can bind to metal ions to form coordination complexes and extended network structures like MOFs. nih.gov

The ethynyl group can serve two primary purposes in this context. Firstly, it can be used for post-synthetic modification of the MOF. osti.govnih.gov After the framework is constructed, the ethynyl groups lining the pores can be reacted with other molecules to introduce new functionalities. Secondly, the ethynyl group itself can be part of a larger, conjugated ligand system that can influence the electronic and photophysical properties of the resulting MOF. An ethynyl-modified interpenetrated MOF has been shown to exhibit highly efficient selective gas adsorption. rsc.org The ability to create such functionalized MOFs is crucial for applications in gas storage, separation, and catalysis.

Design of Fluorescent Probes and Chemical Sensors

The design of fluorescent probes and chemical sensors is another potential application for this compound. While the molecule itself is not strongly fluorescent, it can be incorporated into larger conjugated systems that do exhibit fluorescence. The rigid nature of the ethynyl group can enhance the quantum yield of fluorescent molecules by restricting intramolecular rotations.

Furthermore, the terminal alkyne is a key functional group for attaching fluorescent dyes to other molecules via click chemistry. medchemexpress.combiotium.comjenabioscience.com For instance, this compound could be used to link a fluorescent reporter to a recognition element (e.g., a receptor ligand or a biomolecule), creating a sensor that signals the presence of a target analyte through a change in fluorescence. The benzoic acid moiety could also contribute to the photophysical properties, as some benzoic acid derivatives have been explored as luminescent dyes. nih.gov The interaction of the carboxylate with specific metal ions could also be exploited for sensory applications within a MOF structure. nih.gov

Utility in Bioconjugation and Chemical Biology Tools (e.g., as building blocks for modified biomolecules)

The terminal alkyne group makes this compound a highly valuable tool for bioconjugation and chemical biology. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. nih.govchemscene.comrsc.org This reaction allows for the precise attachment of molecules to biomolecules, such as proteins, nucleic acids, and carbohydrates, that have been modified to contain an azide (B81097) group.

This compound can act as a bifunctional linker in this context. The carboxylic acid can be used to attach it to one molecule (e.g., a drug or a fluorescent dye), while the ethynyl group provides a site for conjugation to a biomolecule. This strategy is widely used for labeling, tracking, and modifying the function of biological molecules in living systems. The ability to introduce this versatile building block into biological systems opens up numerous possibilities for developing new diagnostic and therapeutic agents. nih.gov

Structure Property Relationship Spr Studies and Molecular Design Principles

Methodologies for Structure-Property Relationship Analysis

To decipher the complex interplay between the structure of 3-Ethynyl-4-methoxybenzoic acid and its properties, a variety of computational and analytical techniques are employed.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov For benzoic acid derivatives, QSPR and its three-dimensional extension, 3D-QSPR, can correlate structural features with physicochemical properties like acidity (pKa), solubility, and binding affinity to biological targets. acs.orgnih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties. youtube.com

In the context of this compound, QSPR studies could elucidate how the electronic influence of the ethynyl (B1212043) and methoxy (B1213986) groups, along with the hydrogen-bonding capability of the carboxylic acid, collectively determine a specific property. 3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a 3D grid around the molecule and calculating steric and electrostatic fields. nih.govyoutube.comnih.gov This approach provides a visual representation of how these fields impact the property of interest, offering valuable insights for designing new derivatives with enhanced characteristics. nih.govnih.gov For instance, studies on similar benzoic acid derivatives have successfully used 3D-QSAR to design inhibitors for enzymes like phenoloxidase. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable for understanding the ligand-receptor binding mechanisms of benzoic acid derivatives. nih.govnih.gov For this compound, docking studies can reveal how the ethynyl, methoxy, and carboxylic acid groups interact with specific amino acid residues within a receptor's active site. nih.gov

These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the molecule's biological activity. nih.gov For example, the carboxylic acid group can form strong hydrogen bonds with polar residues, while the aromatic ring and its substituents can engage in hydrophobic and van der Waals interactions. By simulating the binding of this compound and its analogs to a target receptor, researchers can predict their binding affinities and modes of action, guiding the synthesis of more potent and selective compounds. nih.govnih.gov Such in silico approaches have been successfully applied to identify promising benzoic acid derivatives as potential antiviral agents. nih.gov

Impact of Ethynyl Group Modification on Molecular Properties and Molecular Interactions

The ethynyl group (C≡CH) is a versatile functional group that significantly influences the properties of the molecule to which it is attached. Its linear geometry and electron-rich triple bond play a crucial role in shaping molecular architecture and mediating intermolecular interactions.

| Interaction Type | Potential Partners for the Ethynyl Group |

| Hydrogen Bond Donor | N, O, S, Halogens |

| Hydrogen Bond Acceptor | O-H, N-H, Aromatic C-H |

| C-H···π Interactions | Other ethynyl groups, Phenyl rings |

Influence of Methoxy Group Substitution on Aromatic System Properties and Reactivity

The methoxy group (-OCH₃) is an electron-donating group that significantly alters the electronic properties and reactivity of the benzene (B151609) ring. vaia.comlibretexts.org This influence stems from a combination of two effects: the resonance effect and the inductive effect.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. vaia.com This increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. vaia.comlibretexts.org Consequently, the presence of a methoxy group generally increases the rate of reactions like nitration and halogenation compared to unsubstituted benzene. vaia.com

Role of the Carboxylic Acid Moiety in Molecular Recognition and Self-Assembly

The carboxylic acid group (-COOH) is a cornerstone of molecular recognition and self-assembly due to its strong hydrogen bonding capabilities and acidic nature. ijacskros.comlongdom.org This functional group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). longdom.org

This dual nature allows carboxylic acids to form highly stable and predictable hydrogen-bonded dimers, a common motif in their crystal structures. nih.gov Beyond dimerization, the carboxylic acid group can participate in a variety of hydrogen bonding networks, leading to the formation of more complex supramolecular architectures. acs.orgnih.gov The ability of carboxylic acids to form robust hydrogen bonds is fundamental to their role in biological systems, where they are often involved in substrate binding to enzymes and receptor-ligand interactions. ijacskros.comresearchgate.net

| Interaction Type | Role of Carboxylic Acid | Example |

| Hydrogen Bonding | Donor and Acceptor | Formation of cyclic dimers |

| Molecular Recognition | Binding to receptors | Substrate-enzyme interactions ijacskros.com |

| Self-Assembly | Directing supramolecular structures | Formation of hydrogen-bonded networks acs.orgnih.gov |

| Solubility | Increasing water solubility | Ionization at physiological pH wiley-vch.de |

Strategic Design for Tailored Molecular Architectures

The design of novel molecules with specific functions often relies on the strategic placement of functional groups to create tailored molecular architectures. nih.govresearchgate.net In the case of benzoic acid derivatives, the benzene ring serves as a scaffold onto which various substituents can be attached to modulate the molecule's properties. researchgate.netpreprints.org

The synthesis of derivatives of this compound could involve modifications to any of its three key functional groups. For instance, the ethynyl group could be further functionalized through click chemistry or other coupling reactions to attach larger molecular fragments. The methoxy group could be replaced with other alkyl or aryl ethers to fine-tune the electronic properties and steric bulk. Finally, the carboxylic acid could be converted to esters or amides to alter its hydrogen bonding capabilities and solubility. researchgate.net

By systematically varying these substituents, it is possible to create a library of compounds with a range of properties. researchgate.netnih.gov This approach, often guided by computational modeling and structure-activity relationship studies, is a powerful strategy for developing new materials, catalysts, and therapeutic agents. nih.govnih.gov The goal is to build upon the inherent properties of the this compound core to achieve a desired function, whether it be enhanced binding to a biological target or the formation of a specific supramolecular assembly. nih.govacs.org

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions

A comprehensive review of existing academic literature reveals that dedicated research focusing solely on 3-Ethynyl-4-methoxybenzoic acid is sparse. However, its structural components, the 4-methoxybenzoic acid (p-anisic acid) core and the ethynyl (B1212043) functional group, are well-documented. p-Anisic acid is a naturally occurring compound known for its antiseptic properties and its use as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. wikipedia.orgnbinno.com The ethynyl group is a cornerstone of modern synthetic chemistry, valued for its role in carbon-carbon bond formation and its utility in creating extended π-systems. guidechem.com

The primary contribution of this compound to the field would be to serve as a multifunctional building block. The carboxylic acid provides a site for forming amides, esters, and for anchoring to surfaces, while the terminal alkyne offers a reactive handle for powerful transformations such as cycloadditions, coupling reactions, and polymerizations. The electronic interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxyl and ethynyl groups on the benzene (B151609) ring is expected to confer unique spectroscopic and reactive properties that warrant detailed investigation.

Emerging Synthetic Methodologies for Ethynylated Benzoic Acids

The synthesis of this compound can be approached through several modern synthetic strategies. The most prominent and efficient method is the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org This suggests a primary synthetic route starting from a halogenated precursor, such as 3-bromo- (B131339) or 3-iodo-4-methoxybenzoic acid. Advances in catalysis, including the development of copper-free Sonogashira protocols and the use of highly active palladium-N-heterocyclic carbene (NHC) complexes, offer milder and more versatile conditions for this transformation. organic-chemistry.org

An alternative strategy involves the use of a protected alkyne, such as ethynyltrimethylsilane, which can be coupled to the aryl halide followed by a straightforward deprotection step to reveal the terminal alkyne. acs.org This two-step process can sometimes offer advantages in terms of stability and purification. Future research should focus on optimizing these routes for scalability and sustainability, perhaps exploring flow chemistry approaches or novel heterogeneous catalysts to simplify product isolation and catalyst recycling.

Table 1: Proposed Synthetic Methodologies for this compound

| Methodology | Precursor | Reagents & Conditions | Advantages | Potential Challenges |

| Sonogashira Coupling | 3-Iodo-4-methoxybenzoic acid | Terminal alkyne (e.g., Acetylene (B1199291) gas, Ethynyltrimethylsilane), Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base (e.g., Et₃N) | High efficiency, good functional group tolerance. organic-chemistry.org | Potential for alkyne homocoupling (Glaser coupling); requires inert atmosphere. scispace.com |

| Copper-Free Sonogashira | 3-Bromo-4-methoxybenzoic acid | Terminal alkyne, Pd catalyst, Base (e.g., TBAF) | Avoids toxic copper salts; can be milder for sensitive substrates. | May require more specialized palladium catalysts or ligands. |

| TMS-Alkyne Coupling & Deprotection | 3-Iodo-4-methoxybenzoic acid | 1. Ethynyltrimethylsilane, Pd/Cu catalyst, Base 2. Deprotection (e.g., K₂CO₃/MeOH or TBAF) | Uses a stable and easy-to-handle alkyne source. scispace.com | Adds an extra step to the synthesis. |

Unexplored Reactivity Pathways and Mechanistic Insights

The trifunctional nature of this compound presents numerous opportunities for exploring novel chemical transformations. The terminal alkyne is particularly rich in reactivity.

Click Chemistry: The alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." tcichemicals.comorganic-chemistry.org This would allow for the facile conjugation of the benzoic acid moiety to a vast array of molecules, including polymers, biomolecules, and surfaces functionalized with azide (B81097) groups. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative for biological applications. wikipedia.org

Addition Reactions: The triple bond can undergo various addition reactions, such as hydration to form a 3-acetyl derivative, or hydrogenation to yield 3-vinyl- or 3-ethyl-4-methoxybenzoic acid. msu.edumasterorganicchemistry.com These transformations would provide access to a library of derivatives with altered electronic and steric properties.

Polymerization: The ethynyl group can serve as a monomer for polymerization reactions, potentially leading to novel conjugated polymers with interesting photophysical or conductive properties.

Mechanistic studies into how the electronic nature of the substituted benzene ring influences the reactivity of the alkyne and carboxylic acid groups are needed. For instance, investigating the kinetics of esterification or cycloaddition reactions relative to simpler ethynylated aromatics could provide valuable insight into intramolecular electronic effects.

Table 2: Potential Unexplored Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

| Alkyne | CuAAC Click Chemistry | Organic Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole derivative |

| Alkyne | Hydration | H₂O, H₂SO₄, HgSO₄ | 3-Acetyl-4-methoxybenzoic acid |

| Alkyne | Hydrogenation (selective) | H₂, Lindlar's catalyst | 3-Vinyl-4-methoxybenzoic acid |

| Alkyne | C-H activation/coupling | Various transition metal catalysts | Dimerized or functionalized alkynes |

| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid catalyst | Ester derivative |

| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling agent (e.g., EDC) | Amide derivative |

| Aromatic Ring | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-substituted derivative |

Advanced Materials and Nanotechnology Research Opportunities

The defined structure of this compound makes it an excellent candidate for the bottom-up construction of advanced materials.

Metal-Organic Frameworks (MOFs): Benzoic acids are common linkers in MOF synthesis. While dicarboxylic acids are more typical for creating porous frameworks, this molecule could be used as a monofunctional linker or "modulator" to control crystal growth or functionalize the pores of existing MOFs. researchgate.net More intriguingly, a related dicarboxylic acid derivative could be designed where the ethynyl group projects into the MOF pores, providing a site for post-synthetic modification via click chemistry. nih.gov

Functionalized Nanoparticles: The carboxylic acid group can act as an anchor to bind to the surface of metal oxide nanoparticles, such as iron oxide (Fe₃O₄) or titania (TiO₂). rsc.orgnih.gov This would create a functionalized nanoparticle with outwardly projecting alkyne groups, which could then be used to attach other molecules (e.g., fluorescent dyes, targeting ligands) via click chemistry for applications in bio-imaging or targeted drug delivery.